N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide
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Description
This compound is a complex organic molecule with multiple functional groups, including a tert-butyl group, a pyrazole ring, and a formamide group . It’s likely that this compound has been synthesized for specific research purposes .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized through condensation reactions . For example, a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was synthesized in 81% yield by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as FTIR–ATR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .
Scientific Research Applications
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Research by Iminov et al. (2015) describes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. This process involves reactions that could be analogous to those used in synthesizing compounds similar to N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide, highlighting the multigram scale synthesis and potential applications in designing new chemical entities with varied functional groups Iminov et al., 2015.
Structural Characterization and Dynamic Studies
The work of Salazar et al. (1993) investigates the molecular structures of N-(azol-N-yl) formamides, providing insights into the Z configuration of the amide bond and the rotation barriers around it. Such studies are crucial for understanding the conformational dynamics and electronic properties of compounds, including those structurally related to N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide Salazar et al., 1993.
Catalytic Syntheses Involving N-Substituted Compounds
Hirano et al. (2009) report an efficient copper-catalyzed synthesis of 2-unsubstituted, N-substituted benzimidazoles. This method demonstrates the utility of sterically demanding substituents and various functional groups, underlining the versatility of catalytic processes in synthesizing complex organic compounds, possibly including those related to the query compound Hirano et al., 2009.
N-Formylation and Its Applications
The study by Ishida and Haruta (2009) on the N-formylation of amines via aerobic oxidation highlights a sustainable approach to formamide production. Such methodologies could be integral in synthesizing formamide derivatives, potentially including the compound , emphasizing the importance of green chemistry in organic synthesis Ishida and Haruta, 2009.
properties
IUPAC Name |
1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-propylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-6-9-20-18(25)21-11-7-8-12-13(10-11)16(24)14-15(12)23(5)22-17(14)19(2,3)4/h7-8,10H,6,9H2,1-5H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOISZMMQCXXJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC2=C(C=C1)C3=C(C2=O)C(=NN3C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide |
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